3-Fluoro-4-methyl-5-nitropyridine
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Overview
Description
3-Fluoro-4-methyl-5-nitropyridine is a fluorinated pyridine derivative Pyridines are a class of heterocyclic aromatic organic compounds with the chemical formula C₅H₅N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-nitropyridine typically involves the fluorination of a suitable precursor. One common method is the nucleophilic aromatic substitution of a nitro group by a fluoride ion. For example, the nitro group of methyl 3-nitropyridine-4-carboxylate can be replaced by a fluoride anion to give the desired fluorinated product . Another method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic aromatic substitution reactions. These methods are optimized for high yield and purity, using reagents such as cesium fluoride in dimethyl sulfoxide (DMSO) at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as fluoride ions.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Cesium fluoride in DMSO at 120°C.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) and ammonium formate.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: This compound.
Reduction: 3-Fluoro-4-methyl-5-aminopyridine.
Oxidation: 3-Fluoro-4-carboxy-5-nitropyridine.
Scientific Research Applications
3-Fluoro-4-methyl-5-nitropyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-5-nitropyridine is primarily influenced by the presence of the fluorine atom, which is highly electronegative. This electronegativity affects the compound’s reactivity and interaction with biological targets. The nitro group can undergo reduction to form an amino group, which can then interact with various molecular targets in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-nitropyridine: Lacks the methyl group, making it less lipophilic.
4-Fluoro-3-methyl-5-nitropyridine: Positional isomer with different reactivity due to the position of the substituents.
3-Fluoro-4-methylpyridine: Lacks the nitro group, resulting in different chemical properties.
Uniqueness
3-Fluoro-4-methyl-5-nitropyridine is unique due to the combination of fluorine, methyl, and nitro groups on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H5FN2O2 |
---|---|
Molecular Weight |
156.11 g/mol |
IUPAC Name |
3-fluoro-4-methyl-5-nitropyridine |
InChI |
InChI=1S/C6H5FN2O2/c1-4-5(7)2-8-3-6(4)9(10)11/h2-3H,1H3 |
InChI Key |
GETSUKFLGJVJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1[N+](=O)[O-])F |
Origin of Product |
United States |
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